molecular formula C13H13IN4O3 B604665 N'~3~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE CAS No. 351333-02-3

N'~3~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B604665
CAS No.: 351333-02-3
M. Wt: 400.17g/mol
InChI Key: OPRSIMWKQWJGSD-GIDUJCDVSA-N
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Description

N’-(2-hydroxy-3-methoxybenzylidene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzylidene group attached to a pyrazole ring, which is further substituted with iodine and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

CAS No.

351333-02-3

Molecular Formula

C13H13IN4O3

Molecular Weight

400.17g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13IN4O3/c1-18-7-9(14)11(17-18)13(20)16-15-6-8-4-3-5-10(21-2)12(8)19/h3-7,19H,1-2H3,(H,16,20)/b15-6+

InChI Key

OPRSIMWKQWJGSD-GIDUJCDVSA-N

SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=C(C(=CC=C2)OC)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-3-methoxybenzylidene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-3-methoxybenzylidene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different halogens or other functional groups.

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the compound may interact with cellular proteins or enzymes, leading to the inhibition of specific pathways, such as those involved in cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines

Uniqueness

N’-(2-hydroxy-3-methoxybenzylidene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of the iodine atom and the pyrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, such as catalysis and antimicrobial activity .

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